molecular formula C9H13NS B13687304 1-[(5-Methylthiophen-2-yl)methyl]azetidine

1-[(5-Methylthiophen-2-yl)methyl]azetidine

Cat. No.: B13687304
M. Wt: 167.27 g/mol
InChI Key: BRCRCEHKLPYFDV-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-2-yl)methyl]azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 5-methylthiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]azetidine can be achieved through several methods. One common approach involves the use of azetidine derivatives and thiophene compounds. For instance, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates can yield azetidine derivatives . Another method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization, which is characterized by double C-H activation and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of visible-light-induced copper catalysis is particularly advantageous due to its cost-effectiveness and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylthiophen-2-yl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted azetidines .

Scientific Research Applications

1-[(5-Methylthiophen-2-yl)methyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The azetidine ring and thiophene moiety contribute to its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]azetidine

InChI

InChI=1S/C9H13NS/c1-8-3-4-9(11-8)7-10-5-2-6-10/h3-4H,2,5-7H2,1H3

InChI Key

BRCRCEHKLPYFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CN2CCC2

Origin of Product

United States

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